molecular formula C14H23NO3 B1379123 tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate CAS No. 1416374-98-5

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Cat. No.: B1379123
CAS No.: 1416374-98-5
M. Wt: 253.34 g/mol
InChI Key: KYFBHUHBCGVWNF-UHFFFAOYSA-N
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Description

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is characterized by its unique bicyclic structure, which includes a vinyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. One example of a synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated carbamate derivatives.

Scientific Research Applications

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate moiety can also participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is unique due to its vinyl group, which imparts distinct reactivity compared to other similar compounds. This vinyl group allows for a wider range of chemical transformations and applications in synthetic chemistry.

Properties

IUPAC Name

tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-14-8-6-13(7-9-14,10-17-14)15-11(16)18-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBHUHBCGVWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
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tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
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tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
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tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
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tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 6
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

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